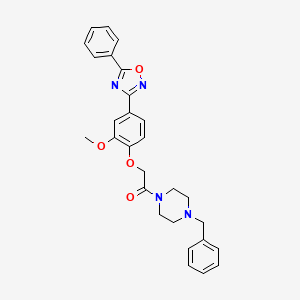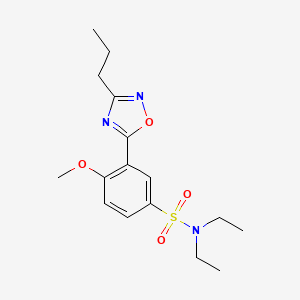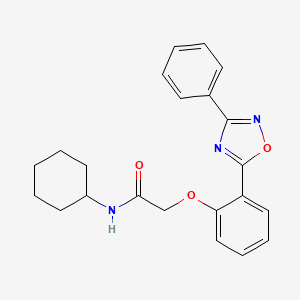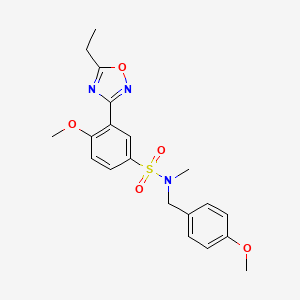
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. The synthesis method of this compound is relatively simple, and it has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in various biological processes. The compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate immune responses. The compound has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily purified using various techniques. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One of the directions is to study its potential use in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail and identify specific targets for its activity. Additionally, the compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
In conclusion, this compound is a promising compound that has shown diverse biological activities. Its relatively simple synthesis method, stability, and potential therapeutic applications make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action and identify its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is relatively simple. It involves the condensation of 2-ethoxy-6-(3-methoxyphenyl)pyridin-3-amine and 4-pyridinylhydrazinecarboxamide in the presence of a suitable catalyst. The reaction takes place in a solvent at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has shown promising results in various scientific studies. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. The compound has also been evaluated for its antimicrobial, antifungal, and antiviral activities.
Eigenschaften
IUPAC Name |
3-[2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-27-21-17(19-24-20(28-25-19)14-9-11-22-12-10-14)7-8-18(23-21)15-5-4-6-16(13-15)26-2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEKDYCQCOCQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)









